Glidobactin G
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Overview
Description
Glidobactin G is a natural product found in Polyangium with data available.
Scientific Research Applications
Biosynthesis and Genetic Analysis
Glidobactin G, part of the glidobactin family, has been studied for its unique biosynthesis. Research has identified genes involved in its synthesis from soil bacteria, highlighting its nature as an acylated tripeptide derivative with a distinct 12-membered ring structure. This structure includes unique non-proteinogenic amino acids, providing insights into non-ribosomal peptide/polyketide synthesis mechanisms (Schellenberg, Bigler, & Dudler, 2007).
Antitumor Properties
This compound exhibits significant antitumor properties. Studies have shown its broad inhibitory activity against fungi, yeasts, and its potential in prolonging the life span of mice inoculated with leukemia cells (Oka et al., 1988).
Genome Sequencing for Drug Development
The complete genome sequence of a glidobactin-producing strain has been reported, contributing to a better understanding of glidobactin biosynthesis. This is essential for exploring its potential as an anticancer drug (Tang et al., 2015).
Enzymatic Studies and Biocatalysis
Research on this compound includes studies on specific enzymes involved in its biosynthesis. For example, GlbB, a lysine 4-hydroxylase, has been characterized for its role in the hydroxylation of L-lysine, a key step in glidobactin biosynthesis (Amatuni & Renata, 2019).
Reclassification of Producing Strains
Glidobactin-producing strains have been reclassified based on genomic and phenotypic data, providing a clearer understanding of their taxonomy and potentially influencing future research directions (Tang et al., 2019).
Impact on Bacterial Virulence
The genetic cluster responsible for glidobactin synthesis in certain bacteria affects their ability to survive in host cells. For instance, inactivation of a key gene in this cluster in Burkholderia pseudomallei reduces its intracellular growth, suggesting a role in bacterial virulence (Wagley et al., 2017).
Properties
CAS No. |
119259-71-1 |
---|---|
Molecular Formula |
C27H44N4O7 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5R,8S,10S)-10-hydroxy-5-(hydroxymethyl)-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide |
InChI |
InChI=1S/C27H44N4O7/c1-3-4-5-6-7-8-9-10-11-12-24(36)31-25(19(2)33)27(38)30-22-17-21(34)15-16-28-23(35)14-13-20(18-32)29-26(22)37/h9-14,19-22,25,32-34H,3-8,15-18H2,1-2H3,(H,28,35)(H,29,37)(H,30,38)(H,31,36)/b10-9+,12-11+,14-13-/t19-,20-,21+,22+,25+/m1/s1 |
InChI Key |
IHONJNBUCZLUOS-FIGNABQDSA-N |
Isomeric SMILES |
CCCCCCC/C=C/C=C/C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1C[C@H](CCNC(=O)/C=C\[C@@H](NC1=O)CO)O |
SMILES |
CCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)CO)O |
Canonical SMILES |
CCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)CO)O |
Synonyms |
glidobactin G |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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